Carboxy Gliclazide Carboxy Gliclazide Carboxy Gliclazide is a metabolite of Gliclazide.
Brand Name: Vulcanchem
CAS No.: 38173-52-3
VCID: VC0194190
InChI: InChI=1S/C15H19N3O5S/c19-14(20)10-4-6-13(7-5-10)24(22,23)17-15(21)16-18-8-11-2-1-3-12(11)9-18/h4-7,11-12H,1-3,8-9H2,(H,19,20)(H2,16,17,21)
SMILES: C1CC2CN(CC2C1)NC(=O)NS(=O)(=O)C3=CC=C(C=C3)C(=O)O
Molecular Formula: C15H19N3O5S
Molecular Weight: 353.40

Carboxy Gliclazide

CAS No.: 38173-52-3

Cat. No.: VC0194190

Molecular Formula: C15H19N3O5S

Molecular Weight: 353.40

Purity: > 95%

* For research use only. Not for human or veterinary use.

Carboxy Gliclazide - 38173-52-3

Specification

CAS No. 38173-52-3
Molecular Formula C15H19N3O5S
Molecular Weight 353.40
IUPAC Name 4-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-ylcarbamoylsulfamoyl)benzoic acid
Standard InChI InChI=1S/C15H19N3O5S/c19-14(20)10-4-6-13(7-5-10)24(22,23)17-15(21)16-18-8-11-2-1-3-12(11)9-18/h4-7,11-12H,1-3,8-9H2,(H,19,20)(H2,16,17,21)
SMILES C1CC2CN(CC2C1)NC(=O)NS(=O)(=O)C3=CC=C(C=C3)C(=O)O

Introduction

Chemical Properties and Structure

Structural Characteristics

PropertyGliclazideCarboxy Gliclazide (Estimated)
Molecular FormulaC₁₅H₂₁N₃O₃SC₁₅H₁₉N₃O₅S
Molecular Weight323.42353.40
SolubilityPractically insoluble in water; freely soluble in dichloromethane; sparingly soluble in acetone Likely increased water solubility due to carboxyl group
Protein Binding94% Potentially altered due to increased polarity
pKa5.8 Likely lower due to carboxyl group

The addition of a carboxyl group would likely enhance the hydrophilicity of the compound, potentially altering its pharmacokinetic behavior compared to the parent drug.

Relationship to Gliclazide

Metabolic Connection

Carboxy Gliclazide exists as part of the metabolic pathway of gliclazide. Following oral administration, gliclazide undergoes extensive hepatic metabolism, with research indicating that "five principal metabolites have been identified in urine, essentially oxidized and hydroxylated derivatives" . Carboxy Gliclazide represents one such oxidized derivative resulting from the metabolism of gliclazide.

Metabolism and Formation

Enzymatic Pathways

The formation of Carboxy Gliclazide occurs through oxidative metabolism of gliclazide, primarily mediated by cytochrome P450 enzymes in the liver. Research indicates that CYP2C9 is the major enzyme involved in the various hydroxylation pathways of gliclazide, with potential contributions from CYP2C19 in specific metabolic routes . The carboxylation process likely involves initial hydroxylation followed by further oxidation to the carboxylic acid.

Metabolic Rate and Elimination

Elimination RoutePercentagePrimary Forms Eliminated
Urine60-70% Metabolites and conjugates
Feces10-20% Metabolites and conjugates
Unchanged in Urine<1% Parent compound

Analytical Detection and Quantification

Analytical Methods

While specific analytical methods for Carboxy Gliclazide are not detailed in the provided search results, the availability of reference standards such as Carboxy Gliclazide-d4 suggests that analytical methods have been developed for its detection and quantification. These likely involve chromatographic techniques coupled with mass spectrometry for identification and quantification in biological samples.

Reference Standards

Pharmacological Significance

Role in Therapeutic Effects and Side Effects

Research Applications

Pharmacokinetic Studies

Carboxy Gliclazide serves as an important biomarker in pharmacokinetic studies of gliclazide, helping to characterize the metabolic fate of the drug. The quantification of this metabolite in biological samples provides insights into the metabolism and elimination patterns of gliclazide, contributing to a better understanding of its pharmacokinetic profile.

Drug-Drug Interaction Investigations

The formation of Carboxy Gliclazide through CYP-mediated oxidation suggests potential for drug-drug interactions when gliclazide is co-administered with inhibitors or inducers of CYP2C9 or other relevant enzymes . Monitoring Carboxy Gliclazide levels may serve as a tool for investigating such interactions and their clinical significance.

Carboxy Gliclazide represents an important metabolite in the biotransformation pathway of gliclazide, formed through oxidative metabolism primarily mediated by hepatic cytochrome P450 enzymes. While specific information about this compound is limited in the scientific literature, its existence as part of gliclazide's metabolic profile and the availability of reference standards indicate its relevance in pharmaceutical research and analytical chemistry.

The structural modifications introduced by carboxylation likely alter the compound's physicochemical properties, potentially affecting its pharmacokinetic behavior and pharmacological activity compared to the parent drug. Further research focused specifically on Carboxy Gliclazide would enhance our understanding of its role in the therapeutic effects, side effects, and drug interactions associated with gliclazide therapy.

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